Chloro(1,5-hexadiene)rhodium(I) dimer

描述

Significance of Rhodium(I) Complexes in Catalysis and Organic Synthesis

Rhodium(I) complexes are among the most versatile and widely used catalysts in organic synthesis. nih.govnumberanalytics.com Their significance stems from their ability to catalyze a broad spectrum of chemical transformations with high efficiency and selectivity. catalysis.blog These complexes are particularly effective in homogeneous catalysis, where the catalyst is in the same phase as the reactants. wikipedia.org

Key catalytic applications of rhodium(I) complexes include:

Hydrogenation: Rhodium(I) complexes, most famously Wilkinson's catalyst ([RhCl(PPh₃)₃]), are highly effective for the hydrogenation of olefins. nih.govnumberanalytics.com This process is fundamental in the production of saturated organic compounds.

Hydroformylation: This industrial process involves the addition of a formyl group (CHO) and a hydrogen atom to an alkene to produce aldehydes. wikipedia.orgnumberanalytics.com Rhodium-based catalysts are widely used due to their high activity and selectivity. numberanalytics.com

C-H Activation: The functionalization of otherwise inert carbon-hydrogen bonds is a powerful strategy in organic synthesis. Rhodium catalysts have emerged as a valuable tool for achieving this transformation. numberanalytics.com

Asymmetric Synthesis: The synthesis of chiral molecules with a specific enantiomeric form is crucial in the pharmaceutical and agrochemical industries. Chiral rhodium(I) complexes are instrumental in a variety of asymmetric reactions, including hydrogenation. numberanalytics.comalfachemic.com

The catalytic prowess of rhodium(I) complexes arises from their ability to cycle through different oxidation states (commonly Rh(I) and Rh(III)) and participate in key elementary steps such as oxidative addition, migratory insertion, and reductive elimination. numberanalytics.com This allows for the precise construction of complex molecular architectures.

Historical Development and Key Discoveries Related to Rhodium-Diene Complexes

The history of rhodium-diene complexes is intrinsically linked to the broader development of organometallic chemistry. The discovery of Wilkinson's catalyst in the 1960s was a landmark achievement that spurred intense research into rhodium catalysis. numberanalytics.comnumberanalytics.com This discovery demonstrated the remarkable catalytic activity of rhodium complexes and opened the door to a new era of homogeneous catalysis.

The development of rhodium-diene complexes followed, with researchers recognizing the utility of dienes as versatile ligands. Diene ligands, such as 1,5-hexadiene (B165246) and 1,5-cyclooctadiene (B75094) (COD), coordinate to the rhodium center in a bidentate fashion, providing stability to the complex while still allowing for facile ligand exchange, a crucial feature for catalytic activity.

Key discoveries in the field of rhodium-diene complexes include their application as catalyst precursors for a wide range of reactions. For instance, chloro(1,5-cyclooctadiene)rhodium(I) dimer, a closely related compound, is a widely used precursor for the synthesis of other rhodium catalysts. researchgate.net These diene complexes serve as convenient starting materials, readily reacting with other ligands to generate the active catalytic species in situ.

The study of rhodium-diene complexes has also contributed significantly to our fundamental understanding of bonding and reactivity in organometallic compounds. numberanalytics.com The ability to tune the electronic and steric properties of these complexes by modifying the diene ligand or other ancillary ligands has been instrumental in the development of highly selective and efficient catalysts. numberanalytics.com Research continues to explore new applications for rhodium-diene complexes, including in polymerization reactions and materials science. alfachemic.comchemimpex.com

| Property | Data |

| Chemical Formula | C₁₂H₂₀Cl₂Rh₂ scbt.com |

| Molecular Weight | 441.00 g/mol scbt.com |

| Appearance | Yellow-orange solid |

| Melting Point | 118-120 °C |

| CAS Number | 32965-49-4 |

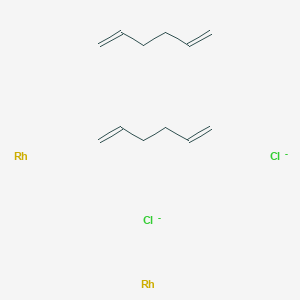

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

hexa-1,5-diene;rhodium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10.2ClH.2Rh/c2*1-3-5-6-4-2;;;;/h2*3-4H,1-2,5-6H2;2*1H;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWHMEFNDAMNKW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC=C.C=CCCC=C.[Cl-].[Cl-].[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2Rh2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32965-49-4 | |

| Record name | Rhodium, di-mu-chlorobis((1,2,5,6-eta)1,5-hexadiene)di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032965494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(1,5-hexadiene)rhodium(I) Dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Precursor Chemistry of Chloro 1,5 Hexadiene Rhodium I Dimer

Established Synthetic Methodologies from Rhodium(III) Precursors

The most common and established method for synthesizing chloro(1,5-hexadiene)rhodium(I) dimer involves the reduction of a rhodium(III) precursor in the presence of the 1,5-hexadiene (B165246) ligand. The typical starting material is hydrated rhodium(III) chloride (RhCl₃·xH₂O).

2 RhCl₃·3H₂O + 2 C₆H₁₀ + 2 CH₃CH₂OH → [(C₆H₁₀)RhCl]₂ + 2 CH₃CHO + 6 H₂O + 4 HCl

The resulting product, a yellow-orange solid, precipitates from the reaction mixture upon cooling and can be isolated by filtration. researchgate.net This method is analogous to the synthesis of other well-known rhodium(I)-diene complexes, such as the 1,5-cyclooctadiene (B75094) (COD) analogue. chemicalbook.comresearchgate.net

| Reagent | Role | Typical Form |

|---|---|---|

| Rhodium(III) Chloride Hydrate (B1144303) | Rhodium Precursor | RhCl₃·3H₂O |

| 1,5-Hexadiene | Ligand | C₆H₁₀ (liquid) |

| Ethanol (B145695)/Methanol (B129727) | Solvent & Reducing Agent | CH₃CH₂OH / CH₃OH |

Ligand Exchange Reactions for the Formation of Rhodium(I)-Diene Complexes

Ligand exchange provides an alternative route to rhodium(I)-diene complexes. This methodology involves the displacement of a weakly coordinated ligand from a pre-existing rhodium(I) complex by a diene. Common starting materials for this approach are rhodium(I) complexes with labile ligands, such as ethylene (B1197577) or carbonyl (CO) ligands, for example, in chlorobis(ethylene)rhodium(I) dimer, [RhCl(C₂H₄)₂]₂. acs.orgnih.gov

The reaction proceeds by adding the desired diene, in this case, 1,5-hexadiene, to a solution of the precursor complex. The more strongly coordinating or higher concentration diene displaces the incumbent ligands to form the thermodynamically more stable this compound.

[RhCl(L)₂]₂ + 2 C₆H₁₀ → [(C₆H₁₀)RhCl]₂ + 4 L (where L = ethylene)

The equilibrium of this reaction is driven by the formation of the stable chelated diene complex. acs.org The relative stability of the diene-rhodium bond compared to the bond with the leaving ligand is a critical factor for the success of this method. This principle is also observed in reactions where the chloride bridge of a rhodium-diene dimer is cleaved by other nucleophiles, such as carboxylates, which can then be subsequently reversed, demonstrating the dynamic nature of ligand association with the rhodium(I) center. rsc.orgrsc.org

Influence of Reaction Conditions on Compound Synthesis and Characteristics

The yield and purity of this compound are highly dependent on the specific reaction conditions employed during its synthesis. The nature of the products and their yields are often sensitive to these parameters. researchgate.net

Temperature and Reaction Time: The reduction of Rh(III) to Rh(I) requires elevated temperatures, typically achieved by refluxing the alcoholic solution. The reaction time is also a critical parameter; a duration of several hours (ranging from 3 to 24 hours) is generally required to ensure the complete conversion of the precursor. chemicalbook.comresearchgate.net Insufficient heating or time can lead to incomplete reaction and lower yields.

Solvent Choice: The choice of an alcohol like ethanol or methanol is crucial as it performs the dual function of a solvent and a reducing agent. The oxidation of the alcohol to the corresponding aldehyde (e.g., acetaldehyde (B116499) from ethanol) is coupled with the reduction of Rh(III).

pH of the Reaction Medium: The acidity of the commercial rhodium(III) chloride hydrate can vary. If the precursor is particularly acidic, it can negatively impact the reaction. To counteract this, a mild base, such as sodium carbonate (Na₂CO₃), can be added to the reaction mixture to maintain satisfactory results and improve yields. researchgate.net

Stoichiometry of Reactants: An excess of the 1,5-hexadiene ligand is typically used to ensure complete coordination to the rhodium(I) centers and to shift the reaction equilibrium towards the formation of the desired product.

| Parameter | Condition | Influence on Synthesis |

|---|---|---|

| Temperature | Reflux in alcohol | Promotes reduction of Rh(III) to Rh(I) and facilitates complex formation. |

| Reaction Time | 3 - 24 hours | Ensures completion of the reaction for optimal yield. researchgate.net |

| Solvent | Ethanol or Methanol | Acts as a solvent for reactants and as the reducing agent. researchgate.net |

| pH / Acidity | Addition of Na₂CO₃ if needed | Neutralizes excess acid from the RhCl₃ precursor, improving yield. researchgate.net |

| Ligand Concentration | Excess 1,5-Hexadiene | Drives the equilibrium towards the formation of the diene complex. |

Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | [(C₆H₁₀)RhCl]₂ |

| Rhodium(III) chloride hydrate | RhCl₃·xH₂O |

| 1,5-Hexadiene | C₆H₁₀ |

| Ethanol | CH₃CH₂OH |

| Methanol | CH₃OH |

| Acetaldehyde | CH₃CHO |

| 1,5-Cyclooctadiene | C₈H₁₂ |

| Chlorobis(ethylene)rhodium(I) dimer | [RhCl(C₂H₄)₂]₂ |

| Ethylene | C₂H₄ |

| Sodium Carbonate | Na₂CO₃ |

Coordination Chemistry and Structural Characterization of Chloro 1,5 Hexadiene Rhodium I Dimer

Rhodium(I) Coordination Environment and Dimeric Structure

The fundamental structure of chloro(1,5-hexadiene)rhodium(I) dimer consists of two rhodium(I) centers bridged by two chloride ligands. Each rhodium atom is in a formal +1 oxidation state and adopts a square planar coordination geometry. This geometry is satisfied by coordination to the two olefinic double bonds of a single 1,5-hexadiene (B165246) ligand and two bridging chloride ions.

The 1,5-hexadiene ligand acts as a bidentate chelating ligand, binding to the rhodium center through its π-electron density in an η⁴ fashion. The two rhodium atoms, along with the two bridging chlorine atoms, form a planar Rh₂Cl₂ core. This dimeric arrangement is a common structural motif for 16-electron Rh(I) complexes with diene ligands. The bridging chloride ligands are crucial to the stability of the dimer, but they are also the reactive sites for cleavage into monomeric species.

Complexation with Ancillary Ligands and Derivatives

A key aspect of the chemistry of this compound is its ability to react with a wide variety of ancillary (supporting) ligands. chemimpex.com The chloro-bridges of the dimer are relatively labile and can be easily cleaved by nucleophilic or donor ligands. This reaction breaks the dimeric structure to form monomeric rhodium(I) complexes of the general formula [Rh(C₆H₁₀)L₂]⁺ or [Rh(C₆H₁₀)Cl(L)], where L represents the ancillary ligand.

This reactivity is the foundation for its extensive use as a catalyst precursor. A vast number of derivatives have been synthesized by introducing ligands such as:

Phosphines: Triphenylphosphine or chiral phosphines like BINAP.

N-heterocyclic carbenes (NHCs): Which form highly stable Rh-C bonds.

Amines and Pyridines: Which coordinate through the nitrogen lone pair.

Carbon Monoxide: Leading to carbonyl complexes.

The reaction with these ligands creates a vacant coordination site or modifies the steric and electronic environment around the rhodium center, which is essential for catalytic applications such as hydrogenation, hydroformylation, and C-H activation. chemimpex.comresearchgate.net

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

A combination of advanced analytical methods is required to unambiguously determine the structure and bonding within this compound and its derivatives.

NMR spectroscopy is a powerful tool for characterizing the structure of the complex in solution. Both ¹H and ¹³C NMR provide detailed information about the 1,5-hexadiene ligand and its coordination to the rhodium center.

¹H NMR: The spectrum shows distinct signals for the olefinic protons (vinyl C-H) and the aliphatic protons (methylene C-H₂) of the hexadiene ligand. Coordination to rhodium typically shifts these signals compared to the free ligand. The olefinic proton signals are often found in the range of 3.5-4.5 ppm, while the methylene (B1212753) protons appear further upfield.

¹³C NMR: The carbon spectrum corroborates the ¹H NMR data, showing signals for the coordinated olefinic carbons and the methylene carbons. The coupling between the rhodium nucleus (¹⁰³Rh, I=1/2, 100% abundance) and the carbon atoms of the diene can sometimes be observed, providing direct evidence of coordination.

Upon reaction with phosphorus-containing ligands, ³¹P NMR spectroscopy becomes an invaluable technique for characterizing the resulting phosphine (B1218219) complexes.

Table 1: Representative ¹H NMR Chemical Shifts for Coordinated 1,5-Hexadiene

| Proton Type | Typical Chemical Shift (ppm) |

| Olefinic (=CH) | 3.5 - 4.5 |

| Aliphatic (-CH₂-) | 1.5 - 2.5 |

Note: Values are approximate and can vary with solvent and specific complex.

Infrared (IR) spectroscopy is used to identify the functional groups present in the complex and to probe the nature of the metal-ligand bonds. Key vibrational modes for [Rh(C₆H₁₀)Cl]₂ include:

C=C Stretch: The stretching frequency of the carbon-carbon double bond in the hexadiene ligand. Upon coordination to rhodium, this band typically weakens and shifts to a lower frequency (e.g., around 1500 cm⁻¹) compared to the free diene, indicating a reduction in the C=C bond order due to π-backbonding from the metal.

Rh-Cl Stretch: The stretching vibrations corresponding to the rhodium-chloride bonds. These are found in the far-IR region (typically below 400 cm⁻¹). The presence of bands corresponding to bridging chlorides provides direct evidence for the dimeric structure.

Table 2: Characteristic IR Absorption Frequencies

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-H Stretch (sp²) | 3000 - 3100 |

| C-H Stretch (sp³) | 2850 - 3000 |

| C=C Stretch (coordinated) | ~1500 |

| Rh-Cl Stretch (bridging) | 200 - 300 |

Note: Values are approximate.

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. This technique allows for the accurate determination of:

Bond Lengths: The distances between the Rh-Cl, Rh-C, and C-C atoms.

Bond Angles: The angles around the rhodium center, confirming its square planar geometry.

For the analogous and extensively studied chloro(1,5-cyclooctadiene)rhodium(I) dimer, crystallographic studies confirm a structure with two square-planar rhodium centers and a nearly planar Rh₂Cl₂ core, a structure that is directly comparable to the 1,5-hexadiene derivative. wikipedia.org

Table 3: Typical Structural Parameters from X-ray Crystallography (based on analogous Rh(I) dimers)

| Parameter | Typical Value |

| Rh-Cl (bridging) Bond Length | 2.5 - 2.6 Å |

| Rh-C (olefin) Bond Length | 2.1 - 2.2 Å |

| Cl-Rh-Cl Angle | ~85-90° |

| Rh-Cl-Rh Angle | ~90-95° |

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of the complex. vt.edu Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry can provide a high-resolution mass spectrum. researchgate.net This analysis allows for the verification of the molecular formula (C₁₂H₂₀Cl₂Rh₂) by matching the experimentally observed isotopic pattern with the theoretically calculated one. The isotopic distribution is particularly distinctive due to the presence of two rhodium atoms and two chlorine atoms (which has two common isotopes, ³⁵Cl and ³⁷Cl).

Table 4: Mass Spectrometry Data for [Rh(C₆H₁₀)Cl]₂

| Parameter | Value |

| Molecular Formula | C₁₂H₂₀Cl₂Rh₂ |

| Monoisotopic Mass | 439.90519 u |

| Average Molecular Weight | 441.00 g/mol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties of this compound

In general, the electronic spectrum of a square planar d8 rhodium(I) complex like this compound is expected to be characterized by several types of electronic transitions. These transitions would include metal-centered (d-d) transitions, as well as charge-transfer bands, either from the metal to the ligand (MLCT) or from the ligand to the metal (LMCT).

The d-d transitions in square planar rhodium(I) complexes are typically observed in the visible region of the spectrum and are often of low intensity due to being Laporte-forbidden. The energies of these transitions are influenced by the ligand field strength of the coordinated ligands, in this case, the 1,5-hexadiene and the bridging chloro ligands.

Charge-transfer bands are generally more intense than d-d transitions. For this compound, MLCT bands would involve the excitation of an electron from a filled d-orbital on the rhodium center to an empty π* orbital of the 1,5-hexadiene ligand. LMCT bands would correspond to the excitation of an electron from a p-orbital of the chloro ligand or a π-orbital of the diene to an empty d-orbital on the rhodium atom. These transitions typically occur in the ultraviolet region.

Without experimental data, a precise description and interpretation of the electronic properties based on its UV-Vis spectrum cannot be provided. Further experimental investigation would be required to determine the specific absorption maxima and molar absorptivity values, which would, in turn, allow for a detailed assignment of the electronic transitions and a deeper understanding of the electronic structure of this compound.

Interactive Data Table of Electronic Properties

Due to the absence of specific experimental data in the reviewed literature, a data table for the electronic properties of this compound cannot be generated.

Catalytic Applications of Chloro 1,5 Hexadiene Rhodium I Dimer in Organic Transformations

General Principles of Rhodium(I)-Catalyzed Organic Reactions

Rhodium(I) complexes are powerful catalysts in a variety of organic transformations due to the ability of the rhodium center to cycle between different oxidation states, primarily Rh(I) and Rh(III). This catalytic activity is centered around a sequence of fundamental organometallic reactions. The catalytic cycle typically begins with the coordination of reactants to the Rh(I) center.

A key step in many Rh(I)-catalyzed reactions is oxidative addition . In this process, a substrate molecule, such as hydrogen (H₂) or an organic halide (R-X), adds to the rhodium center, breaking a bond within the substrate and forming two new bonds with the metal. This increases the oxidation state of rhodium from +1 to +3 and expands its coordination number. For instance, in hydrogenation reactions, molecular hydrogen undergoes oxidative addition to the Rh(I) complex to form a dihydrido-Rh(III) species.

Following oxidative addition, migratory insertion can occur, where a coordinated ligand, such as an olefin, inserts into a metal-hydride or metal-alkyl bond. This step is crucial for the formation of new carbon-carbon or carbon-hydrogen bonds.

The final key step is reductive elimination , which is the reverse of oxidative addition. Two ligands on the Rh(III) center couple and are expelled as the product molecule. This step regenerates the Rh(I) catalyst, allowing it to re-enter the catalytic cycle, and reduces the oxidation state of rhodium back to +1. The stability of the Rh(I) and Rh(III) oxidation states and the facile nature of these transformations make rhodium an exceptionally versatile catalyst.

Hydrogenation Reactions

Hydrogenation of Olefins, Dienes, and Trienes

Chloro(1,5-hexadiene)rhodium(I) dimer is an effective catalyst for the hydrogenation of a wide range of unsaturated hydrocarbons, including olefins, dienes, and trienes. These reactions can be carried out under mild conditions, typically at room temperature and atmospheric pressure, often in a biphasic aqueous-organic medium. cdnsciencepub.comcdnsciencepub.com This catalytic system displays notable functional group tolerance, as demonstrated by the successful hydrogenation of 6-bromo-1-hexene, where the carbon-bromine bond remains intact. cdnsciencepub.com

The hydrogenation of both non-conjugated and conjugated dienes can lead to partial or complete reduction, depending on the substrate and reaction time. For instance, cycloheptatriene (B165957) is selectively reduced to cycloheptene (B1346976) as the major product. cdnsciencepub.com The catalyst also efficiently reduces all three double bonds in methyl linolenate. cdnsciencepub.com The stereochemistry of the hydrogenation can be influenced by the substitution pattern of the olefin.

Selected Examples of Olefin, Diene, and Triene Hydrogenation cdnsciencepub.com

| Substrate | Organic Phase | Reaction Time (h) | Product(s) | Yield (%) |

| p-Methoxystyrene | Hexane | 7 | p-Ethylanisole | 100 |

| 6-Bromo-1-hexene | Benzene | 24 | 1-Bromohexane | 88 |

| 1,4-Dimethylcyclohexene | Benzene | 24 | cis- and trans-1,4-Dimethylcyclohexane | 95 |

| Cycloheptatriene | Benzene | 24 | Cycloheptene | 85 |

| Methyl linolenate | Hexane | 24 | Methyl stearate | 98 |

Selective Hydrogenation of α,β-Unsaturated Carbonyl Compounds

A significant application of this compound is the selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds, leaving the carbonyl group intact. cdnsciencepub.comcdnsciencepub.com This chemoselectivity is highly valuable in organic synthesis. The reactions proceed in good to excellent yields under mild conditions (room temperature and atmospheric pressure) in a biphasic system. cdnsciencepub.com

The reaction is facile for substrates with disubstituted or trisubstituted double bonds. However, if the carbonyl group is attached to a fully substituted unsaturated carbon, the reaction rate is significantly slower. cdnsciencepub.com For example, 2-cyclohexen-1-one (B156087) is readily hydrogenated to cyclohexanone, while 1-acetyl-1-cyclohexene (B7769156) reacts much more slowly. cdnsciencepub.com In the case of α,β-unsaturated aldehydes, such as cinnamaldehyde, the primary product is the saturated aldehyde, hydrocinnamaldehyde. cdnsciencepub.com

Selective Hydrogenation of α,β-Unsaturated Carbonyl Compounds cdnsciencepub.com

| Substrate | Organic Phase | Reaction Time (h) | Product | Yield (%) |

| 2-Cyclohexen-1-one | Neat | 2.5 | Cyclohexanone | 94 |

| 3-Penten-2-one | Hexane | 24 | 2-Pentanone | 90 |

| 3-Methyl-2-cyclopenten-1-one | Benzene | 24 | 3-Methylcyclopentanone | 92 |

| Cinnamaldehyde | Benzene | 24 | Hydrocinnamaldehyde | 85 |

| 1-Acetyl-1-cyclohexene | Benzene | 72 | Acetylcyclohexane | 70 |

Hydrogenation of Aromatic and Heterocyclic Compounds

The hydrogenation of aromatic and heterocyclic compounds using this compound generally requires the presence of a phase transfer catalyst. cdnsciencepub.com This is in contrast to the hydrogenation of simple olefins and α,β-unsaturated carbonyls, which proceed efficiently in a biphasic system without such an additive. cdnsciencepub.com The use of phase transfer catalysts like cetyltrimethylammonium bromide (CTAB) or tetrabutylammonium (B224687) hydrogen sulfate (B86663) (THS) facilitates the reaction under mild conditions (room temperature and 1 atm H₂). cdnsciencepub.com

For instance, the reduction of the double bond in p-methoxystyrene to form p-ethylanisole occurs readily without a phase transfer agent, but the subsequent hydrogenation of the aromatic ring requires a prolonged reaction time and the presence of a phase transfer catalyst. cdnsciencepub.com

Conversion of Carbonyl Compounds to Hydrocarbons

While rhodium complexes are known to catalyze the deoxygenation of ketones to the corresponding alkanes, this transformation typically involves a hydrosilane as the reducing agent. For example, the rhodium catalyst [Rh(μ-Cl)(CO)₂]₂ has been shown to be effective for the reduction of acetophenones and diaryl ketones to the respective hydrocarbons in the presence of triethylsilane. The reaction is thought to proceed through the initial reduction of the ketone to an alcohol, followed by hydrogenolysis to the alkane.

There is limited specific information in the reviewed literature detailing the use of this compound for the direct conversion of carbonyl compounds to hydrocarbons under hydrogenation conditions (i.e., using H₂ gas). This type of transformation, known as hydrogenolysis of a C-O bond, is often more challenging than olefin hydrogenation.

Hydroformylation Reactions

Hydroformylation, also known as oxo synthesis, is a fundamental industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. This compound is a common precursor for catalysts in these reactions. justia.com The dimer itself is typically not the active catalyst but is converted in situ into a catalytically active mononuclear rhodium hydride species in the presence of syngas (a mixture of carbon monoxide and hydrogen) and, typically, a phosphine (B1218219) or phosphite (B83602) ligand.

The choice of ligand is critical as it influences both the activity and selectivity of the reaction. Research has shown that rhodium complexes are effective for the hydroformylation of various alkenes. For instance, in the hydroformylation of styrenes, rhodium catalysts promoted by a hybrid phosphate (B84403) ligand have demonstrated high regioselectivity for the branched aldehyde under mild conditions (30 °C and 4.0 MPa of syngas). mdpi.com The catalytic cycle, as proposed for related rhodium precursors like [Rh(COD)Cl]₂, involves the reaction of the Rh(I) complex with syngas to form a rhodium carbonyl hydride species, which then coordinates to the alkene. mdpi.com

A study involving a catalyst system supported on functionalized magnetic nanoparticles utilized this compound as the rhodium source. justia.com This system was employed for the hydroformylation of 1-octene (B94956), which achieved an 85% conversion, yielding exclusively the linear aldehyde. justia.com

Table 1: Representative Data for Rhodium-Catalyzed Hydroformylation Data based on related Rh(I) precursors, illustrating typical performance.

| Substrate | Catalyst Precursor | Ligand/Promoter | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (branched:linear) | Reference |

|---|---|---|---|---|---|---|---|

| Styrene | [Rh(COD)Cl]₂ | Trimethyl phosphate | 30 | 4.0 | 16 | 8.0:1 | mdpi.com |

| Styrene | [Rh(COD)Cl]₂ | Triphenyl phosphate | 30 | 4.0 | 40 | 6.6:1 | mdpi.com |

Carbonylation Reactions

Carbonylation reactions involve the introduction of carbon monoxide into organic substrates. While hydroformylation is a prominent example, other carbonylation processes are also catalyzed by rhodium(I) complexes derived from precursors like this compound. These reactions are fundamental in producing carboxylic acids, esters, and amides. The high reactivity and selectivity of rhodium catalysts make them invaluable for such transformations.

Rhodium(I) complexes, often modified with specific ligands, facilitate the activation of substrates toward nucleophilic attack by CO and other reactants. nih.gov In the area of C-C bond formation, chelation-assisted C-H bond carbonylation is a developing field where rhodium catalysts have shown significant promise. nih.gov

C-H Activation and Functionalization Reactions

The direct functionalization of otherwise inert C-H bonds is a powerful strategy in organic synthesis, offering an atom-economical alternative to traditional methods that require pre-functionalized substrates. Rhodium(I) complexes derived from this compound are at the forefront of this field.

Rhodium-catalyzed silylation of C-H bonds allows for the direct conversion of hydrocarbons into valuable organosilanes. These reactions can be directed to achieve high regioselectivity and, with the use of chiral ligands, high enantioselectivity.

A notable application is the intramolecular silylation of alkyl C-H bonds. nih.govacs.org Research has demonstrated a rhodium-catalyzed silylation that exhibits an unusual selectivity for C-H bonds located delta (δ) to an oxygen atom in an alcohol-derived silyl (B83357) ether. nih.govacs.org This method utilizes a Rh(I) catalyst in conjunction with a Xantphos-type ligand to form six-membered oxasilolanes, which can be subsequently oxidized to 1,4-diols. nih.govacs.orgnih.gov Mechanistic studies indicate that the rate-limiting step is the oxidative addition of the δ C-H bond to the Rh(I) center. nih.govacs.org The unique selectivity arises from the high barrier to reductive elimination from intermediates formed by cleavage of more proximal C-H bonds. nih.govacs.orgnih.gov

The development of enantioselective variants has also been a significant focus. Recent advances in Rh(I)-catalyzed asymmetric C-H functionalization have led to methods for producing silicon-stereogenic compounds with high enantiomeric excess. rsc.org For example, the intramolecular C-H silylation of dihydrosilanes using a Rh(I) catalyst and a chiral ligand can produce chiral monohydrosilanes with excellent enantioselectivity (up to >99% ee). rsc.org

While C-C single bonds are generally robust and unreactive, their selective activation and functionalization by transition metals can provide novel synthetic pathways. Rhodium(I) complexes are particularly adept at catalyzing such transformations, especially in strained ring systems or via heteroatom-directed processes. nih.govresearchgate.net

The activation can proceed through mechanisms like oxidative addition of a C-C bond to a low-valent rhodium(I) center, often facilitated by the release of ring strain in three- or four-membered rings. researchgate.net For unstrained systems, a directing group, such as a carbonyl or imine, can position the rhodium catalyst to enable C-C bond cleavage via β-carbon elimination. researchgate.netnih.gov

An efficient method for the borylation of cyclopropanes involves a rhodium(I)-catalyzed directed C-C activation. rsc.org In this process, N-Piv-substituted cyclopropylamines undergo a proximal-selective hydroboration to yield valuable γ-amino boronates. rsc.org Detailed mechanistic studies of rhodium-catalyzed transfer hydroarylation have provided evidence for a reversible β-carbon elimination as the key C-C bond cleaving step. nih.gov

Dimerization and Dehydrodimerization Reactions

Rhodium complexes are known to catalyze the dimerization of alkenes and alkynes. While this specific application is less prominently documented for this compound compared to other transformations, related rhodium(I) complexes show this capability. For instance, the closely related chlorobis(ethylene)rhodium(I) dimer is known to catalyze the dimerization of ethylene (B1197577) to form 1-butene.

In some cases, dimerization can occur as a side reaction or as part of a more complex catalytic cycle. For example, in the context of olefin metathesis, P-chiral phosphine oxides have been observed to undergo homo-dimerization in the presence of certain catalysts. tib.eu

Polymerization Processes

This compound also serves as a precatalyst in various polymerization processes. ambeed.comambeed.com It is used to produce high-performance polymers with specific properties for industries such as plastics and coatings. The catalyst can be employed for the polymerization or copolymerization of olefins. ambeed.com Furthermore, rhodium complexes are effective in specialized polymerization reactions, such as the dehydropolymerization of amine-borane adducts, demonstrating the versatility of these catalysts in forming both C-C and C-heteroatom polymer backbones. mdpi.com

Other Organometallic Catalyzed Transformations

Beyond its well-established roles in hydrogenation and hydrosilylation, this compound serves as a versatile precursor for catalytic systems that facilitate a diverse array of other organometallic transformations. These reactions are fundamental to modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. The catalytic activity of rhodium(I) complexes derived from this dimer is pivotal in mediating various cycloaddition and isomerization reactions, which are crucial for creating carbocyclic and heterocyclic frameworks.

Cycloaddition Reactions

Rhodium catalysts generated from precursors like this compound are highly effective in promoting cycloaddition reactions, which are powerful methods for constructing cyclic compounds in an atom-economical manner. These transformations involve the formation of a ring by bringing together two or more unsaturated molecules. numberanalytics.com Rhodium's ability to coordinate with π-systems such as alkenes, alkynes, and allenes alters their reactivity and facilitates cycloadditions that are often difficult to achieve under thermal conditions. nih.gov

One of the most significant applications is in [2+2+2] cycloadditions , a process that assembles six-membered rings from three unsaturated components like alkynes and alkenes. mdpi.comnih.gov Rhodium catalysts offer high activity and the ability to tune reactivity and selectivity through the modification of ligands. mdpi.comnih.gov The generally accepted mechanism involves the oxidative coupling of two unsaturated substrates to the rhodium(I) center, forming a rhodacyclopentadiene intermediate. Subsequent insertion of the third unsaturated component into a rhodium-carbon bond, followed by reductive elimination, yields the six-membered ring and regenerates the active rhodium(I) catalyst. mdpi.com

Rhodium(I) complexes are also instrumental in catalyzing [5+2] and [5+1] cycloadditions . nih.gov For instance, the intramolecular [5+2] cycloaddition of 3-acyloxy-1,4-enynes with tethered alkynes or alkenes provides rapid access to bicyclic systems, such as the bicyclo[5.3.0]decane skeleton. nih.gov These reactions often proceed through the formation of a rhodium-allyl intermediate, followed by insertion of the tethered π-system and reductive elimination. nih.gov Similarly, rhodium-catalyzed [5+2+1] cycloadditions involving ene-vinylcyclopropanes and carbon monoxide have been developed for the synthesis of complex cyclooctenones. acs.org

Furthermore, rhodium catalysts facilitate [4+2] cycloisomerization reactions , which are intramolecular versions of the Diels-Alder reaction. acs.org These processes are valuable for constructing bicyclic systems and can be rendered asymmetric through the use of chiral ligands.

The versatility of rhodium in cycloadditions is highlighted in the interactive table below, which summarizes various transformations.

| Cycloaddition Type | Substrates | Product Type | Catalyst System Example | Ref |

| [2+2+2] | 3 x Unsaturated molecules (e.g., alkynes, alkenes) | Six-membered rings | Cationic Rh(I) complex with phosphine ligands | mdpi.com |

| [5+2] | 3-Acyloxy-1,4-enyne, tethered alkyne/alkene | Bicyclo[5.3.0]decane derivatives | [Rh(coe)2Cl]2 with phosphine ligand | nih.gov |

| [5+1] | 3-Acyloxy-1,4-enyne, CO | Six-membered carbocycles | Cationic Rh(I) complex | nih.gov |

| [5+2+1] | Ene-vinylcyclopropane, CO | Bicyclic cyclooctenones | [Rh(CO)2Cl]2 | acs.org |

| [4+2] | 1,6-Enyne | Bicyclic dienes | Rh(I) complex with chiral phosphine ligands | acs.org |

Isomerization Reactions

Isomerization reactions, which involve the intramolecular rearrangement of atoms to form a structural isomer, are another important class of transformations catalyzed by rhodium complexes. This compound is a precursor to catalysts for various types of isomerizations, including the stereoselective isomerization of olefins and the cycloisomerization of enynes. nih.govthieme-connect.comnih.gov

Olefin isomerization catalyzed by rhodium can be a highly selective process. For example, rhodium catalysts can efficiently convert mixtures of E/Z isomers of arylalkenes into the thermodynamically more stable E-alkene with high selectivity. thieme-connect.com This type of reaction is valuable for controlling the geometry of double bonds in synthetic intermediates. The mechanism often involves the formation of a rhodium-hydride species which then undergoes migratory insertion and β-hydride elimination steps to effect the double bond migration.

Cycloisomerization reactions , particularly of enynes, represent a powerful strategy for the synthesis of cyclic compounds. nih.gov Rhodium(I) species catalyze the cycloisomerization of 1,6-enynes to produce five-membered rings containing an exocyclic double bond. nih.gov These reactions can proceed through various mechanistic pathways, often involving the formation of rhodacyclopentene intermediates. In some cases, these reactions can be coupled with other transformations, such as an intramolecular halogen shift, to create highly functionalized cyclic products like α-halomethylene-γ-butyrolactones and lactams. nih.gov The choice of ligands and additives can significantly influence the reaction pathway and the structure of the final product. nih.gov

The enantioselective isomerization of certain secondary alcohols, such as homoallylic and bishomoallylic alcohols, into chiral ketones can also be achieved using rhodium catalysis. researchgate.net This redox-neutral process provides an efficient route to valuable chiral building blocks without the need for stoichiometric reagents. researchgate.net

The following table provides an overview of selected rhodium-catalyzed isomerization reactions.

| Isomerization Type | Substrate | Product | Catalyst System Example | Ref |

| Olefin Geometry | E/Z mixture of arylalkenes | E-Arylalkene | Rh(I) catalyst with bis(pinacolato)diboron | thieme-connect.com |

| Cycloisomerization | 1,6-Enyne | Substituted pyrrolidines, tetrahydrofurans | [Rh(COD)Cl]2 with dppb and AgSbF6 | nih.gov |

| Enantioconvergent | Racemic homoallylic secondary alcohol | Chiral ketone with β-stereocenter | Commercially available Rh-complex and a base | researchgate.net |

Mechanistic Studies of Chloro 1,5 Hexadiene Rhodium I Dimer Catalysis

Elucidation of Catalytic Cycles and Reactive Intermediates

Catalytic processes involving chloro(1,5-hexadiene)rhodium(I) dimer typically proceed through a cycle involving Rh(I) and Rh(III) oxidation states. The dimer itself, [(C₆H₁₀)RhCl]₂, serves as a stable precatalyst that must be activated to enter the catalytic cycle.

The generalized catalytic cycle is initiated by the cleavage of the chloride bridges of the dimer and displacement of the hexadiene ligand by a substrate or, more commonly, by ancillary ligands such as phosphines. This generates a coordinatively unsaturated, catalytically active Rh(I) species. The cycle then proceeds through a sequence of fundamental organometallic reactions:

Oxidative Addition: The active Rh(I) species reacts with a substrate (e.g., an organic halide, R-X, or H₂), breaking a bond in the substrate and formally oxidizing the metal center from Rh(I) to Rh(III). This step increases the coordination number of the rhodium center.

Ligand Substitution/Insertion: The resulting Rh(III) intermediate can undergo further ligand exchange or migratory insertion, where one ligand migrates to another, forming a new bond.

Reductive Elimination: This is the product-forming step and the microscopic reverse of oxidative addition. wikipedia.org Two ligands on the Rh(III) center couple to form the final product, which is then released. This process reduces the metal center back to the Rh(I) oxidation state, regenerating the active catalyst which can then re-enter the cycle.

Reactive intermediates in these cycles are often transient and difficult to isolate. For rhodium-based systems, key intermediates include square-planar d⁸ Rh(I) complexes and octahedral d⁶ Rh(III) complexes. For instance, in reactions involving C-Cl bond activation, a six-coordinate Rh(III) intermediate is formed after the oxidative addition step. nih.gov Subsequent halide dissociation can lead to an unsaturated five-coordinate species, which is primed for reductive elimination. nih.gov

Detailed Investigation of Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are the cornerstone steps of catalytic cycles involving this compound. wikipedia.org

Oxidative Addition: This reaction involves an increase in both the formal oxidation state and the coordination number of the rhodium center. wikipedia.org For a typical square-planar Rh(I) complex, oxidative addition of a substrate like an organic chloride (R-Cl) leads to an octahedral Rh(III) species. Several mechanisms are possible:

Concerted Pathway: This is common for non-polar substrates like H₂. The bond is broken as two new bonds to the metal are formed simultaneously, typically resulting in cis addition. youtube.com

Sₙ2-type Mechanism: For polarized substrates like alkyl halides, the electron-rich Rh(I) center attacks the less electronegative atom (carbon), displacing the halide in a stepwise fashion. youtube.com This pathway often results in an inversion of stereochemistry at the carbon center.

Radical Mechanism: While less common, pathways involving single-electron transfers can occur, particularly with certain substrates and reaction conditions.

Studies on related Rh(I) complexes show that the oxidative addition of C-Cl bonds generally involves the cis addition of the bond to the rhodium complex. nih.govcsic.es

Reductive Elimination: This is the product-forming step and the reverse of oxidative addition. wikipedia.org It requires the two groups to be eliminated to be in a cis orientation on the metal's coordination sphere. wikipedia.org If the ligands are trans to one another, a trans-to-cis isomerization must occur before elimination can proceed. The reaction results in the formation of a new covalent bond between the two eliminating ligands and a reduction of the rhodium's oxidation state from Rh(III) to Rh(I). wikipedia.org

Kinetic and Thermodynamic Investigations of Reaction Steps

While specific kinetic and thermodynamic data for catalysis involving this compound are scarce, studies on analogous systems provide insight into the factors governing these reactions.

Kinetics: Kinetic studies on related Rh(I) complexes reveal important details about the rate-determining steps of the catalytic cycle. For the oxidative addition of organic chlorides, the reaction rate is often controlled by the C-Cl bond dissociation energy; substrates with weaker C-Cl bonds react faster. nih.govcsic.es This is illustrated by the qualitative activation barrier sequence observed in one study: benzyl (B1604629) chloride < dichloromethane (B109758) < 2-chloropyridine (B119429) < chlorobenzene. csic.es

For reductive elimination, the rate is kinetically governed by the dissociation energy of the newly formed bond. nih.govcsic.es For example, the C(sp³)–C(sp²) coupling to form benzylbenzene was found to be faster than the C(sp²)–C(sp²) coupling to form biphenyl, corresponding to the relative strengths of the bonds being formed. nih.gov

The table below presents activation parameters for the oxidative addition of various organic chlorides to a model Rh(I)-aryl complex, illustrating the electronic and steric effects on reaction rates.

| Organic Chloride | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | k (10⁻⁴ s⁻¹) at 298 K |

|---|---|---|---|

| Benzyl Chloride | 15.1 ± 0.5 | -27.1 ± 1.8 | 20.0 |

| Dichloromethane | 17.9 ± 0.3 | -23.7 ± 1.0 | 1.1 |

| 2-Chloropyridine | 20.3 ± 0.2 | -20.1 ± 0.6 | 0.06 |

| Chlorobenzene | 21.5 ± 0.4 | -21.2 ± 1.1 | 0.01 |

Table 1: Activation parameters for the oxidative addition of organic chlorides to a model complex, RhPh{κ³-P,O,P-[xant(PⁱPr₂)₂]}. Data extracted from studies on related systems to illustrate general principles. csic.es

Studies on Catalyst Stability, Deactivation Pathways, and Lifetime

The stability and lifetime of a catalyst derived from this compound are critical for its practical application. Deactivation can occur through several pathways.

Formation of Off-Cycle Species: The active catalyst can react with substrates, products, or impurities to form stable, catalytically inactive complexes. For example, in some rhodium-catalyzed C-H activation reactions, the catalyst can be irreversibly deactivated by forming a stable σ-vinyl complex with alkyne substrates.

Ligand Degradation: Ancillary ligands, such as phosphines, which are often used in conjunction with the rhodium dimer, can degrade under harsh reaction conditions, leading to loss of catalytic activity.

Formation of Rhodium Nanoparticles: The Rh(I) active species can be reduced to Rh(0), which may then aggregate into rhodium nanoparticles. While sometimes catalytically active themselves, this aggregation can lead to a loss of the defined molecular catalyst, altering its reactivity and selectivity, and can eventually lead to precipitation and complete deactivation.

Inhibition by Ligands: The chloride ligands present in the dimer precursor can have a deactivating effect on certain catalytic reactions. mdpi.com In such cases, using a chloride-free rhodium precursor or adding a halide scavenger can improve catalytic performance. mdpi.com

The stability of related rhodium diene complexes is known to be influenced by the diene itself. Complexes with the 1,5-cyclooctadiene (B75094) (COD) ligand are generally more stable than those with other dienes. researchgate.net The hexadiene ligand in the title compound can be more easily displaced or hydrogenated, which can be an advantage for generating the active catalyst but may also represent a pathway to instability under certain conditions.

Ligand Design and Modulation of Catalytic Activity and Selectivity

Development and Application of Chiral Ligands for Asymmetric Catalysis

The combination of chloro(1,5-hexadiene)rhodium(I) dimer with chiral, non-racemic ligands is a cornerstone of modern asymmetric catalysis. This strategy creates a chiral environment around the metal center, enabling the enantioselective transformation of prochiral substrates into valuable, optically active products.

Rhodium-catalyzed asymmetric hydrogenation is a powerful method for the synthesis of chiral molecules. ajchem-b.com Catalysts generated in situ from this compound and chiral phosphorus ligands are highly effective for the enantioselective reduction of various unsaturated compounds, including alkenes, ketones, and imines. ajchem-b.comnih.gov The choice of chiral ligand is critical, as it dictates the stereochemical outcome of the reaction by creating a specific chiral pocket that preferentially binds one prochiral face of the substrate. nih.gov

Numerous chiral phosphine (B1218219) ligands have been developed that, when combined with a rhodium(I) precursor, exhibit exceptional enantioselectivity and catalytic activity. rsc.orgresearchgate.net For example, ligands from the DuPhos and SKEWPHOS families have been successfully employed. The PhthalaPhos class of ligands, which are binol-derived monophosphites containing a phthalic acid diamide (B1670390) group, have also shown excellent performance. nih.gov These ligands utilize hydrogen-bonding interactions to help orient the substrate, leading to high levels of enantiocontrol in the hydrogenation of dehydroamino esters and enamides. nih.gov The effectiveness of these catalytic systems has made them invaluable tools in the pharmaceutical industry for the synthesis of chiral drugs and their intermediates. rsc.org

| Substrate | Chiral Ligand | Enantiomeric Excess (ee) | Reference |

| Methyl (Z)-α-acetamidocinnamate | (R,R)-Et-DuPhos | High | ajchem-b.com |

| Methyl 2-acetamido acrylate | PhthalaPhos Ligands | >97% | nih.gov |

| N-(1-phenylvinyl)acetamide | PhthalaPhos Ligands | >95% | nih.gov |

| Tetrasubstituted Enamine | (2S,4S)-ptbp-skewphos | 97% | acs.org |

Asymmetric hydrosilylation, another key transformation catalyzed by rhodium(I) complexes, provides an efficient route to chiral organosilanes. acs.org The reaction involves the addition of a silicon-hydride bond across an unsaturated C-C or C-O bond. When a catalyst derived from this compound and a chiral ligand is used, this addition can be rendered highly enantioselective, allowing for precise stereocontrol. hznu.edu.cn

This methodology has been successfully applied to a variety of substrates, including unactivated alkenes and 1,1-disubstituted enamides. acs.orgnih.gov For instance, the combination of a rhodium precursor with chiral phosphine-oxazoline ligands bearing a ferrocenyl backbone, such as (S,Sp)-Bn-phosferrox, has proven effective for the hydrosilylation of unactivated alkenes, leading to the formation of Si-stereogenic silanes with high enantioselectivity. nih.govrsc.org Similarly, newly developed spirophosphite ligands have been used in the rhodium-catalyzed hydrosilylation of α-arylenamides, yielding chiral β-silylated amides with excellent enantiomeric ratios. acs.org The proposed mechanism often involves the oxidative addition of the silane (B1218182) to the Rh(I) center, followed by alkene insertion into the Rh-H bond and subsequent reductive elimination to furnish the chiral organosilane product. acs.org

| Substrate Type | Chiral Ligand | Product Type | Enantioselectivity | Reference |

| Unactivated Alkenes | (S,Sp)-Bn-phosferrox | Si-stereogenic silanes | up to 93% ee | nih.gov |

| α-Arylenamides | Spirophosphite Ligands | Chiral β-silylated amides | up to 98:2 er | acs.org |

| 1,1-Disubstituted Enamides | Chiral P-ligand | Chiral β-silylated amides | Good to excellent | acs.org |

Rhodium catalysts are also pivotal in the development of enantioselective C-H activation and C-C bond-forming reactions. rsc.org These advanced transformations provide novel and atom-economical strategies for constructing complex chiral molecules. Catalytic systems generated from this compound and tailored chiral ligands can direct the functionalization of specific C-H bonds with high enantiocontrol. nih.gov

One notable example is the enantioselective silylation of cyclopropyl (B3062369) C-H bonds. Using a rhodium catalyst derived from [Rh(cod)Cl]₂ and the chiral bisphosphine ligand (S)-DTBM-SEGPHOS, (hydrido)silyl ethers undergo intramolecular C-H activation to yield enantioenriched oxasilolanes with high yields and excellent enantiomeric excesses. nih.gov Furthermore, rhodium(I) catalysts paired with chiral phosphoramidite (B1245037) ligands have been shown to catalyze the allylic C-H activation and subsequent addition to conjugated dienes, efficiently producing multifunctional chiral tetrahydropyrroles, tetrahydrofurans, and cyclopentanes. pku.edu.cn These reactions highlight the capacity of chiral rhodium catalysts to create complex stereogenic centers, including quaternary carbons, through precisely controlled C-C bond formations. pku.edu.cn

| Reaction Type | Substrate | Chiral Ligand | Enantiomeric Excess (ee) | Reference |

| Intramolecular C-H Silylation | Cyclopropylmethanol derivative | (S)-DTBM-SEGPHOS | up to 83% | nih.gov |

| Allylic C-H Activation/Addition | Ene-2-diene | Phosphoramidite Ligand B | up to 94% | pku.edu.cn |

| [3+2] Annulation | Aromatic ketimine | Chiral diene ligand | up to 95% | rsc.org |

Electronic and Steric Effects of Ligands on Rhodium(I) Center Reactivity

The catalytic performance of rhodium(I) complexes is intricately linked to the electronic and steric properties of the coordinated ligands. numberanalytics.comnumberanalytics.com These properties directly influence the electron density at the rhodium center and the spatial environment around it, thereby affecting substrate coordination, reaction rates, and the selectivity of the catalytic process. nih.govmanchester.ac.uk

Electronic Effects : The electron-donating or electron-withdrawing nature of a ligand modulates the reactivity of the rhodium catalyst. researchgate.net For instance, in phosphine ligands, basicity is a key electronic parameter. rsc.org Ligands with lower basicity (more electron-withdrawing) can increase the enantioselectivity in certain reactions, such as hydroformylation. researchgate.netrsc.org The π-acceptor ability of ligands like phosphites also plays a crucial role. acs.org By balancing the σ-donor and π-acceptor characteristics of different phosphorus functionalities within a single ligand, it is possible to fine-tune the electron density at the metal center, which in turn can influence substrate binding and the enantioselectivity of transformations like asymmetric hydrogenation. acs.org

Steric Effects : The size and shape of a ligand create a specific steric environment around the rhodium atom, which is critical for controlling selectivity. acs.org Bulky ligands can create a more crowded coordination sphere, which can favor the formation of specific intermediates or transition states, leading to higher regioselectivity or enantioselectivity. nih.gov For example, in the hydroformylation of styrene, increasing the steric bulk of cyclopentadienyl (B1206354) ligands on a Rh(III) catalyst can influence regioselectivity. nih.gov However, the interplay between steric and electronic effects is complex; in some systems, electronic factors may play a more dominant role than steric properties in achieving high selectivity. researchgate.netrsc.org The "bite angle" of bidentate phosphine ligands is another important steric parameter that affects the geometry of the active catalyst and can significantly impact catalytic activity and selectivity in reactions like hydroformylation and reductive carbonylation. rsc.org

Strategies for Enhancing Catalyst Efficiency and Recyclability in Homogeneous Systems

While homogeneous catalysts derived from this compound often exhibit high activity and selectivity, their separation from the product stream and subsequent recycling present significant challenges. mdpi.com The high cost of rhodium necessitates the development of effective strategies to recover and reuse these catalysts, thereby improving process sustainability and economics. nih.gov

Several approaches have been developed to bridge the gap between homogeneous and heterogeneous catalysis:

Immobilization on Solid Supports : One common strategy is to anchor the rhodium complex onto an insoluble support. acs.org This "heterogenization" allows for easy separation of the catalyst by filtration. Supports such as alumina (B75360), graphene oxide, and various polymers have been used. acs.orgrsc.org For example, [Rh(COD)Cl]₂ can be immobilized on phosphotungstic acid-modified alumina and subsequently modified with chiral ligands to create a recyclable, solid-supported asymmetric catalyst. acs.org Polymer-supported catalysts have also been designed with tunable solubility, allowing them to operate under homogeneous conditions but be precipitated and recovered after the reaction. nih.govacs.org

Biphasic Catalysis : This approach involves using two immiscible liquid phases, with the rhodium catalyst preferentially residing in one phase and the products in the other. This allows for simple separation by decantation. Fluorous biphasic systems, where the catalyst is modified with perfluoroalkyl chains ("ponytails"), are one example. The catalyst is soluble in the fluorous phase at reaction temperature but can be separated upon cooling. figshare.com Another strategy uses supercritical carbon dioxide (scCO₂) as a mobile phase to extract products, leaving the catalyst behind in an ionic liquid or polar solvent phase. rsc.org

Supramolecular Strategies : Advanced methods utilize non-covalent interactions to achieve catalyst recovery. nih.gov This can involve anchoring the catalyst to a support via interactions like hydrogen bonding, which are strong enough to retain the catalyst during filtration but can be reversed if needed. researchgate.net Another technique involves designing catalysts that can be selectively adsorbed onto a solid material after the reaction and then desorbed for reuse in a subsequent cycle. nih.gov Temperature-sensitive multicomponent solvent systems can also be employed, where the system is homogeneous at the reaction temperature but separates into two phases upon cooling, trapping the catalyst in one layer for easy recycling. mdpi.com

These strategies aim to combine the high performance of homogeneous catalysts with the practical advantages of easy separation and reuse, making expensive rhodium-based catalytic processes more economically viable and environmentally friendly. researchgate.net

Computational and Theoretical Approaches to Rhodium I Catalysis

Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and compute the energetics of chemical reactions. In the context of rhodium(I) catalysis, DFT studies are instrumental in mapping out the complete potential energy surface of a catalytic cycle. This allows for the identification of intermediates, transition states, and the determination of the rate-limiting step.

Researchers have employed DFT to unravel the complex mechanisms of various rhodium-catalyzed reactions. For instance, in the rhodium(I)-catalyzed allylic C–H bond activation and addition to alkenes, DFT calculations have detailed a catalytic cycle involving several key steps: substrate–catalyst complex formation, reversible allylic C–H activation, reversible alkene insertion into the Rh–H bond, and a final irreversible reductive elimination step. acs.org Such studies provide the Gibbs free energy (ΔG) and enthalpy (ΔH) for each step, offering a quantitative understanding of the reaction's feasibility and kinetics.

A typical DFT investigation of a catalytic cycle involves the following:

Geometry Optimization: Finding the lowest energy structure for all reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that optimized structures correspond to energy minima (intermediates) or first-order saddle points (transition states) and calculating thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a transition state connects the correct reactant and product.

The data generated from these calculations allow for the construction of detailed reaction coordinate diagrams that visualize the energy changes throughout the reaction, pinpointing the most energetically demanding steps. For example, in a study of isoprene (B109036) hydroformylation, DFT calculations predicted the Gibbs free energy for CO ligand dissociation from the active catalyst to be +36.1 kJ mol⁻¹, indicating an endergonic but entropically favored process. acs.org

| Reaction Step | Description | Calculated ΔG (kcal/mol) | Nature of Step |

|---|---|---|---|

| Catalyst Activation | Ligand dissociation to form the active species | +8.6 | Endergonic |

| C-H Activation | Cleavage of a substrate C-H bond by the Rh center | +15.2 | Transition State |

| Alkene Insertion | Insertion of an alkene into a Rh-H or Rh-C bond | +12.5 | Transition State |

| Reductive Elimination | Formation of the final product and regeneration of the catalyst | +21.0 | Rate-Determining Step |

Molecular Modeling of Catalyst-Substrate Interactions and Transition States

Molecular modeling provides a visual and quantitative framework for understanding how a rhodium catalyst interacts with substrate molecules at the atomic level. This is particularly crucial for analyzing the geometry of transition states, which are fleeting structures that ultimately determine the reaction's outcome and speed. By modeling these states, chemists can identify the specific steric and electronic interactions that stabilize one reaction pathway over another.

In rhodium-catalyzed asymmetric reactions, the precise three-dimensional arrangement of the substrate relative to the chiral ligands around the rhodium center is paramount. Computational studies have shown that non-covalent interactions, such as steric repulsion, can play a decisive role. For example, in a rhodium-catalyzed allylic C-H amidation, the regioselectivity was found to be controlled by the steric interaction between the nucleophilic amide and the π-allyl intermediate during the C-N bond-forming step. emory.edu

Modeling can reveal subtle geometric distortions in the transition state that have significant energetic consequences. In a DFT study of a conjugated diene-assisted C-H activation, the irreversible reductive elimination transition state was found to favor a specific bicyclic conformation to minimize ring strain, which in turn dictated the cis-divinyl stereochemistry of the product. acs.org These insights into the transition state geometry are critical for explaining and predicting the stereochemical outcome of reactions.

| Interaction Type | Interacting Groups | Effect on Transition State | Energetic Consequence |

|---|---|---|---|

| Steric Repulsion | Bulky ligand substituent and substrate's phenyl group | Destabilizes the transition state leading to the minor isomer | Increases activation energy by ~3 kcal/mol |

| π-π Stacking | Aromatic ring of the ligand and the substrate | Stabilizes the transition state for the major isomer | Lowers activation energy |

| Agostic Interaction | C-H bond of the substrate and the Rh metal center | Stabilizes the intermediate prior to C-H activation | Lowers the energy of the intermediate |

Prediction of Regioselectivity and Stereoselectivity in Catalytic Processes

One of the most significant applications of computational chemistry in catalysis is the prediction of reaction selectivity. For reactions that can yield multiple products (regioisomers or stereoisomers), computational models can calculate the activation energies for the different pathways leading to each product. According to transition state theory, the product distribution is determined by the difference in the free energies of the competing, selectivity-determining transition states.

Similarly, the origin of enantioselectivity in asymmetric catalysis can be investigated. Computational studies on a rhodium-catalyzed asymmetric C-H amidation determined that the two transition states leading to the different enantiomers were distinguished by the alignment of the substrate with the catalyst. The calculated energetic difference between these two transition states accurately matched the experimentally observed enantiomeric ratio. emory.edu The ability to predict stereoselectivity is a powerful tool for the in silico screening of chiral ligands, potentially accelerating the discovery of new asymmetric catalysts. acs.org

| Reaction Type | Selectivity | Calculated ΔΔG‡ (kcal/mol) | Predicted Ratio (Major:Minor) | Experimental Ratio (Major:Minor) |

|---|---|---|---|---|

| Hydroformylation | Regioselectivity (linear:branched) | 1.8 | 96:4 | 95:5 atlantis-press.com |

| Allylic Amidation | Enantioselectivity (R:S) | 2.1 | 97:3 | 96:4 emory.edu |

| Diene Hydrothiolation | Regioselectivity (1,4-adduct:1,2-adduct) | 2.5 | 98:2 | >95:5 researchgate.net |

Applications in Advanced Materials and Nanotechnology

Integration into Polymer-Supported Catalysts and Organometallic Polymers

The integration of rhodium complexes into polymeric structures is a key strategy for developing robust, recyclable catalysts that combine the high activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. Chloro(1,5-hexadiene)rhodium(I) dimer is noted for its application in polymerization processes, contributing to the production of high-performance polymers with specific properties for industries such as plastics and coatings. chemimpex.com

The concept of "heterogenizing" rhodium catalysts involves anchoring them to polymer supports. This approach is advantageous as it simplifies the separation of the expensive catalyst from the reaction products and can enhance catalyst stability. capes.gov.br For instance, rhodium complexes can be immobilized on macroporous, highly cross-linked polymer resins. cmu.edu These solid supports possess a permanent pore structure, allowing solvents and reactants to access the catalytic sites freely without the need for the polymer to swell. cmu.edu This insolubility and structural stability mean the catalyst can be easily recovered by simple filtration and potentially reused over multiple cycles. cmu.edu

While the principle of immobilizing rhodium catalysts is well-established, specific, detailed research findings on the direct integration of this compound into these supports are not extensively documented in publicly available literature. Much of the detailed research in this area has focused on analogous rhodium complexes, such as those containing 1,5-cyclooctadiene (B75094) (COD) ligands, which are copolymerized to create a polymer matrix with dispersed catalytic centers. mdpi.com The development of main-chain organometallic polymers, which incorporate metal complexes directly into the polymer backbone, represents a frontier in materials science, aiming to combine the processability of organic polymers with the unique electronic, optical, and catalytic properties of organometallic compounds. rsc.org

Formation and Characterization of Organometallic Nanoparticles for Catalytic Applications

This compound serves as a precursor for the synthesis of rhodium nanoparticles (Rh NPs), which are of significant interest due to their high surface-area-to-volume ratio and exceptional catalytic activity in a variety of chemical transformations. researchgate.net The synthesis of metallic nanoparticles from organometallic precursors is a foundational technique in nanotechnology. nih.gov

One notable application where this compound has been used as a molecular precursor is in the biphasic hydrogenation of acetophenone. nih.gov In this process, the rhodium dimer is subjected to catalytic conditions that lead to its reduction and the formation of catalytically active rhodium nanoparticles. Research has shown that under phase-transfer conditions similar to those used for nanoparticle synthesis, this precursor can catalyze the reduction of both the carbonyl group and the aromatic ring of acetophenone. nih.gov This particular reaction highlights a contrast with other rhodium nanoparticle systems where carbonyl reduction is typically faster than arene reduction. nih.gov

The characterization of such nanoparticles is crucial for understanding their catalytic behavior. Techniques like Transmission Electron Microscopy (TEM) are used to determine the size, shape, and dispersion of the nanoparticles, which are critical factors influencing their catalytic performance. researchgate.net Rhodium nanoparticles are recognized for their high stability and catalytic prowess in reactions such as the hydrogenation of arenes and alkenes. researchgate.net

| Catalytic Reaction | Substrate | Key Findings | Reference |

|---|---|---|---|

| Biphasic Hydrogenation | Acetophenone | The precursor [RhCl(1,5-hexadiene)]₂ under phase transfer conditions catalyzes the hydrogenation of both the carbonyl group and the arene ring. The reduction of the arene ring occurs at a competitive rate compared to the carbonyl reduction. | nih.gov |

Role in the Development of Novel Functional Materials

The development of novel functional materials is a cornerstone of modern materials science, and this compound plays a crucial role in this field. chemimpex.com Its ability to form stable complexes with a wide array of ligands provides a pathway for creating new materials with tailored properties for innovative applications in materials science and nanotechnology. chemimpex.com

Organometallic chemistry, in which this rhodium dimer is a key reagent, is essential for the synthesis of new materials and pharmaceuticals. chemimpex.com Rhodium complexes, in general, are widely employed as catalysts in various C-H functionalization reactions, which have become a key strategy in organic synthesis. researchgate.net These reactions allow for the creation of complex molecules that can serve as building blocks for advanced materials. For example, rhodium-catalyzed reactions have been used to synthesize silicon-stereogenic 1H-benzosiloles, which are functional materials that exhibit bright blue fluorescence and circularly polarized luminescence, properties that are attractive for materials science applications. researchgate.net While many specific examples in the literature utilize the more common 1,5-cyclooctadiene (COD) analogue of the rhodium dimer, the fundamental reactivity demonstrated by this compound in hydrogenation and hydrosilylation reactions positions it as a valuable precursor for similar material developments. samaterials.com

Future Perspectives and Emerging Research Directions

Advancements in Sustainable Catalysis and Green Chemistry Principles for Rhodium(I) Systems

The integration of green chemistry principles into rhodium-catalyzed transformations is a major focus of current research, aiming to reduce the environmental impact of chemical processes. A significant advancement is the development of catalytic systems that operate in environmentally benign solvents. For instance, a robust rhodium-catalyzed C–H activation/[4 + 2] annulation for synthesizing isoquinolones has been successfully demonstrated using ethanol (B145695) as a green solvent. rsc.org This system is notable for its compatibility with air and water, low catalyst loading (as low as 0.5 mol%), and the potential for catalyst recycling, which are all key tenets of sustainable chemistry. rsc.org

Another key strategy is to replace precious metals like rhodium with more earth-abundant alternatives, although rhodium's unique catalytic activity often makes it indispensable. acs.org Where rhodium is necessary, the focus shifts to maximizing its efficiency and recyclability. The development of rhodium nanoclusters supported on materials like nano-scaled graphene platelets (GNPs) represents a move towards creating highly active and reusable catalysts. mdpi.com These supported catalysts have shown promise in significant organic reactions such as Sonogashira coupling and the reduction of p-nitrophenol, contributing to greener synthetic routes. mdpi.com The ultimate goal is to design processes that are not only efficient in terms of yield and selectivity but also in energy consumption, waste minimization, and the use of renewable resources. iitm.ac.in

Expanding Substrate Scope and Reaction Diversity through Catalyst Modification

The versatility of rhodium(I) catalysis stems from the ability to fine-tune the metal's electronic and steric properties through ligand modification. This "tuning" is a powerful tool for expanding the range of substrates that can be used and for discovering new types of chemical reactions. Chloro(1,5-hexadiene)rhodium(I) dimer serves as a common precursor, which, upon reaction with various ligands (especially phosphines), generates the active catalytic species. mdpi.comchemimpex.com

The choice of ligand can dramatically alter the outcome of a reaction. For example, in rhodium-catalyzed hydroacylation, modifying the ancillary phosphine (B1218219) ligand can switch the reaction pathway between hydroacylation, decarbonylation, and other carbocyclization processes. nih.gov This allows for the synthesis of a diverse array of products, such as cyclopentanones, bicyclic ketones, and lactones, from similar starting materials by simply changing the ligand environment around the rhodium center. nih.gov

Research has shown that different phosphine ligands can lead to divergent catalytic pathways. The table below illustrates how ligand choice can direct the products of the carbocyclization of dienyl aldehydes.

| Ligand Used with Rh(I) Precursor | Primary Product Type | Key Feature |

|---|---|---|

| (R,R)-Me-DuPHOS | Seven- and Eight-Membered Heterocyclic Ketones | Enantioselective intramolecular olefin hydroacylation. nih.gov |

| BzDPPB | Bicyclic Ketones | Promotes a novel carboacylation pathway via C–H bond activation. nih.gov |

| (R)-DTBM-MeO-BIPHEP | Cyclopentanones | High enantioselectivity in forming five-membered rings. nih.gov |

This ability to control reaction pathways through ligand modification not only expands the substrate scope but also enhances the diversity of complex molecules that can be synthesized using rhodium catalysts. mdpi.comresearchgate.net

Development of Novel Catalyst Immobilization and Heterogenization Strategies

A primary drawback of homogeneous catalysts like those derived from this compound is the difficulty in separating them from the reaction products. researchgate.net This leads to product contamination and loss of the expensive rhodium catalyst, hindering industrial applications. researchgate.net Consequently, significant research is dedicated to developing strategies for immobilizing these catalysts on solid supports, a process known as heterogenization.

Heterogenization combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. researchgate.net Several strategies have been developed:

Immobilization on Solid Supports : Rhodium complexes can be anchored onto various solid materials. Supports like activated carbon and mesoporous silica (B1680970) (e.g., MCM-41) have been used. researchgate.nethep.com.cn For instance, anchoring phosphine ligands onto MCM-41 followed by coordination with rhodium resulted in a catalyst that achieved 85.2% conversion of 1-octene (B94956) with minimal rhodium leaching (0.15%). hep.com.cn

Porous Organic Ligand (POL)-Supported Catalysts : This approach involves creating a porous framework composed of ligands. The high concentration of phosphine ligands within the structure allows for high dispersion of rhodium species and forms strong Rh-P bonds, leading to catalysts with both high activity and stability. researchgate.nethep.com.cn

Single-Atom-Site Catalysts (SACs) : A cutting-edge approach involves isolating individual rhodium atoms on a support material. A rhodium single-atom-site catalyst (Rh-SA) stabilized on a nitrogen and phosphorus-doped carbon support has demonstrated exceptional performance in carbene insertion N-H bond reactions. nih.govacs.org This catalyst showed high efficiency at very low loadings (0.15 mol%) and superior chemoselectivity compared to its homogeneous counterpart, Rh₂(OAc)₄. nih.govacs.org

The table below summarizes different heterogenization strategies and their outcomes.

| Heterogenization Strategy | Support Material | Key Advantage | Reference |

|---|---|---|---|

| Ligand Anchoring | MCM-41 | Low metal leaching and good conversion. | hep.com.cn |

| Ion Exchange | Activated Carbon | Initially active but showed low stability and leaching. | researchgate.net |

| Covalent Ligand Binding | Functionalized Activated Carbon | Highly active and stable for multiple catalytic runs. | researchgate.net |